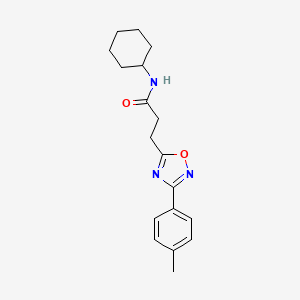
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury.
Mecanismo De Acción
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the fast synaptic transmission of excitatory signals in the brain. By binding to a specific site on the AMPA receptor, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide enhances the receptor's response to glutamate, resulting in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have other biochemical and physiological effects. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to increase the expression of immediate early genes, which are involved in the formation of new synapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's effects on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other drugs for synergistic effects should be explored. Finally, the development of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for neurological disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of cyclohexylamine with 3-(p-tolyl)-1,2,4-oxadiazol-5-carboxylic acid followed by the conversion of the resulting carboxylic acid to the corresponding amide using 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In stroke models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce infarct size and improve neurological function. In traumatic brain injury models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce brain damage and improve cognitive function.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-7-9-14(10-8-13)18-20-17(23-21-18)12-11-16(22)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQMTKEHVUVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

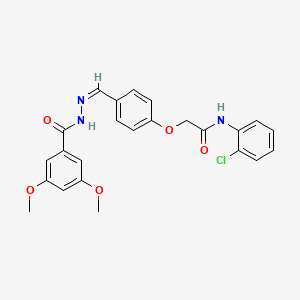


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

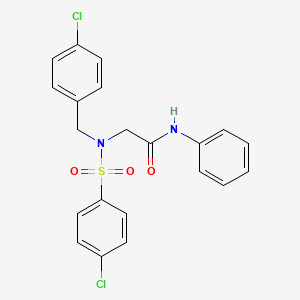
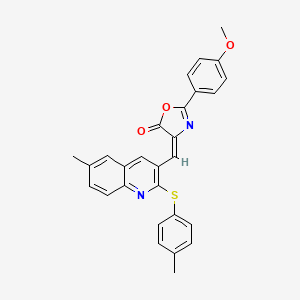


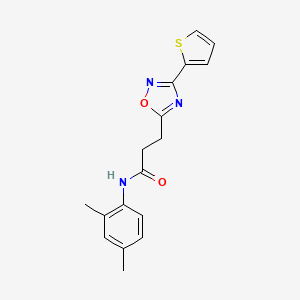

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)
